molecular formula C7H4FNO B1313443 5-Fluoro-2-hydroxybenzonitrile CAS No. 91407-41-9

5-Fluoro-2-hydroxybenzonitrile

Cat. No. B1313443
CAS RN: 91407-41-9
M. Wt: 137.11 g/mol
InChI Key: MWLKQSIMPLORKX-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxybenzonitrile is a chemical compound with the CAS Number: 91407-41-9 . It has a molecular weight of 137.11 and its IUPAC name is 5-fluoro-2-hydroxybenzonitrile . It is a solid substance that is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 5-Fluoro-2-hydroxybenzonitrile is 1S/C7H4FNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H . This indicates that the molecule consists of 7 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

5-Fluoro-2-hydroxybenzonitrile is a solid substance that is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Synthesis and Material Science

5-Fluoro-2-hydroxybenzonitrile has been utilized in the synthesis of various ester derivatives, incorporating aliphatic ring systems. For instance, Kelly and Schad (1984) reported the synthesis and liquid-crystal transition temperatures of forty ester derivatives of 2-fluoro-4-hydroxybenzonitrile and 3-fluoro-4-hydroxybenzonitrile, demonstrating the utility of fluoro-substituted esters in creating materials with higher transition temperatures than their unsubstituted counterparts (Kelly & Schad, 1984).

Spectroscopy and Optical Properties

Kumar and Raman (2017) conducted theoretical spectroscopic and second harmonic generations studies on 5-fluoro-2-methylbenzonitrile, a molecule similar to 5-Fluoro-2-hydroxybenzonitrile. Their research involved analyzing molecular atomic structure, vibrational spectra, and non-linear optics properties, providing insights into the optical characteristics of such fluoro-substituted compounds (Kumar & Raman, 2017).

Pharmacology and Molecular Biology

In the field of molecular biology and pharmacology, 5-Fluoro-2-hydroxybenzonitrile-related compounds have been explored for their interaction with key biological molecules. For example, Lund et al. (2014) investigated the inhibition of CDC25B phosphatase by 2-fluoro-4-hydroxybenzonitrile, revealing its potential to disrupt protein-protein interactions and inhibit dephosphorylation of CDK2, highlighting a novel approach to targeting enzymes crucial for cell cycle regulation (Lund et al., 2014).

Radiopharmaceutical Development

5-Fluoro-2-hydroxybenzonitrile derivatives have also been studied in the development of radiopharmaceuticals. Lim et al. (2014) reported on the preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer, [(18)F]FPEB, utilizing a fluoro-benzonitrile derivative. This work underscores the role of fluoro-substituted benzonitriles in advancing imaging techniques for neurological research (Lim et al., 2014).

Safety and Hazards

5-Fluoro-2-hydroxybenzonitrile is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-fluoro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLKQSIMPLORKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512947
Record name 5-Fluoro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-hydroxybenzonitrile

CAS RN

91407-41-9
Record name 5-Fluoro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91407-41-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Fluorosalicylaldoxime (20.2 g, 0.13 mol) was dissolved in acetic anhydride (100 ml), followed by refluxing for 5 hours, distilling off acetic anhydride under reduced pressure after completion of the reaction, adding to the remaining oily material, a solution of KOH (20 g) dissolved in water (100 ml) and ethanol (100 ml), heating the mixture at 80° C. for 2 hours, allowing to cool down to room temperature, adding 6N-hydrochloric acid (50 ml) and water (200 ml) to deposit crystals, filtering the crystals, and recrystallizing from methanol (30 ml) to obtain acicular crystals (15.6 g). M.p. 121°~122° C.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

5-Fluorosalicylaldehyde oxime (20.2 g, 0.13 mol) was dissolved in acetic anhydride (100 ml) and refluxed for 5 hours. After completion of the reaction, acetic anhydride was distilled off under reduced pressure, followed by adding to the remaining oily substance, a solution of KOH (20 g) dissolved in water (100 ml) and ethanol (100 ml), warming the mixture at 80° C. for 2 hours, allowing it to cool down to room temperature, adding 6N hydrochloric acid (50 ml) and water (200 ml) to deposit crystals, which were then filtered off and recrystallized from methanol (30 ml) to obtain needle crystals (15.6 g) having a melting point of 121°-122° C.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Dry 10% Pd/C (2.48 g) was placed in a 5 L flask under N2. A solution of 2-(benzyloxy)-5-fluorobenzonitrile (148 g, 651 mmol) in methanol (2.34 L) was added slowly under N2. The air of the flask was removed by vacuum and the flask was charged with H2 (balloon) three times. The mixture was stirred at room temperature for 1 hour. The above process was repeated two more times to push the reaction to completion. The mixture was stirred at room temperature for another 2 hours. The mixture was filtered through a Celite pad under N2 and washed with EtOAc (150 mL×2). The palladium waste was rinsed with water (50 mL) and discarded. The filtrates were concentrated to give (94.6 g, 106%) of the desired compound as a yellow solid. MS (APCI−) m/z 137 (M−1) was detected. 1H NMR (400 MHz, DMSO-d6) δ 11.07 (br, 1H), 7.58 (dd, 1H, J=3.2 Hz, J=8.2 Hz), 7.43 (m, 1H), 6.91-7.03 (dd, 1H J=4.5 Hz, J=9.2 Hz).
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
2.34 L
Type
solvent
Reaction Step One
Yield
106%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.